molecular formula C41H30O26 B1247165 [(10R,11R,13S,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-13,14-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-11-yl]methyl 3,4,5-trihydroxybenzoate

[(10R,11R,13S,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-13,14-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-11-yl]methyl 3,4,5-trihydroxybenzoate

Cat. No.: B1247165
M. Wt: 938.7 g/mol
InChI Key: ZQYQKZCDCFVYLV-UUUCSUBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(10R,11R,13S,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-13,14-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-11-yl]methyl 3,4,5-trihydroxybenzoate is a complex organic molecule with a unique structure characterized by multiple hydroxyl groups and benzoyl esters. This compound is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of hydroxyl groups and benzoyl esters. Common reagents used in these reactions include:

    Protecting groups: To protect hydroxyl groups during intermediate steps.

    Oxidizing agents:

    Acid chlorides: For esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

    Purification techniques: Such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: For facilitating substitution reactions.

Major Products

The major products formed from these reactions include:

    Ketones and aldehydes: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted derivatives: From substitution reactions.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups and benzoyl esters play a crucial role in its biological activity by:

    Binding to enzymes: Inhibiting or activating enzymatic functions.

    Interacting with cellular membranes: Affecting membrane permeability and signaling pathways.

    Modulating gene expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(10R,11R,13S,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-13,14-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-11-yl]methyl 3,4,5-trihydroxybenzoate lies in its specific arrangement of hydroxyl groups and benzoyl esters, which confer distinct chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable subject for further research and development.

Properties

Molecular Formula

C41H30O26

Molecular Weight

938.7 g/mol

IUPAC Name

[(10R,11R,13S,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-13,14-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-11-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)62-9-23-33-34(65-40(61)14-8-22(49)30(54)32(56)25(14)24-13(39(60)64-33)7-21(48)29(53)31(24)55)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1

InChI Key

ZQYQKZCDCFVYLV-UUUCSUBKSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O3)O)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O3)O)O)O)O)O)O

Synonyms

1,2,6-tri-O-galloyl-3,4-(R)-hexahydroxydiphenoyl-beta-D-glucose
cercidinin A

Origin of Product

United States

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